molecular formula C37H34N2Na2O9S3<br>C37H37N2O9S3+ B1200817 Food Blue 1

Food Blue 1

Cat. No.: B1200817
M. Wt: 749.9 g/mol
InChI Key: CTRXDTYTAAKVSM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Erioglaucine a, also known as brilliant blue 9 or c. i. acid blue 9, belongs to the class of organic compounds known as phenylbenzamines. These are aromatic compounds consisting of a benzyl group that is N-linked to a benzamine. Erioglaucine a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, erioglaucine a is primarily located in the cytoplasm.

Properties

Molecular Formula

C37H34N2Na2O9S3
C37H37N2O9S3+

Molecular Weight

749.9 g/mol

IUPAC Name

ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-(2-sulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-[(3-sulfophenyl)methyl]azanium

InChI

InChI=1S/C37H36N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)/p+1

InChI Key

CTRXDTYTAAKVSM-UHFFFAOYSA-O

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O

physical_description

Reddish-blue powder or granules

Synonyms

acid blue 9
blue 4
blue no. 1
brilliant blue
brilliant blue Al (3:1) salt
brilliant blue diammonium salt
brilliant blue dipotassium salt
brilliant blue FCF
brilliant blue FCF, diammonium salt
brilliant blue potassium, sodium salt
brilliant blue, aluminium salt
brilliant blue, disodium salt
C.I. 42090
caries check blue
CI 42090
D and C blue no.4
DC blue no. 4
erioglaucine
F D and C blue #1
FD and C blue No.1
food blue 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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